2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-

Terminal alkyne reactivity Acetylide chemistry Positional isomerism

2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- (CAS 71084-07-6), also known as 12-(tetrahydro-2H-pyran-2-yloxy)-1-dodecyne or 1-tetrahydropyranyloxydodec-11-yne, is a C17 acetylenic tetrahydropyranyl (THP) ether with molecular formula C17H30O2 and molecular weight 266.42 g/mol. The compound features a terminal alkyne at the C11 position of a twelve-carbon chain, protected as a THP acetal.

Molecular Formula C17H30O2
Molecular Weight 266.4 g/mol
CAS No. 71084-07-6
Cat. No. B12167511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-
CAS71084-07-6
Molecular FormulaC17H30O2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCOC1CCCCO1
InChIInChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h1,17H,3-16H2
InChIKeyOFKZWVVQWWNQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- (CAS 71084-07-6): Terminal Alkyne THP Ether for Pheromone Synthesis and Acetylenic Synthon Procurement


2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- (CAS 71084-07-6), also known as 12-(tetrahydro-2H-pyran-2-yloxy)-1-dodecyne or 1-tetrahydropyranyloxydodec-11-yne, is a C17 acetylenic tetrahydropyranyl (THP) ether with molecular formula C17H30O2 and molecular weight 266.42 g/mol [1]. The compound features a terminal alkyne at the C11 position of a twelve-carbon chain, protected as a THP acetal . This bifunctional architecture—combining a base-stable THP protecting group with a synthetically versatile terminal acetylene—positions it as a strategic intermediate in lepidopteran sex pheromone total synthesis, rare fatty acid construction, and natural product derivatization, particularly where the C11-terminal alkyne geometry is structurally required for downstream coupling reactions.

Why Generic Substitution Fails for 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- (CAS 71084-07-6): Positional Isomerism and Terminal Alkyne Reactivity Are Non-Interchangeable


Within the family of dodecynyloxy-tetrahydropyran ethers (all sharing C17H30O2), the position of the triple bond dictates the compound's synthetic utility and end-application scope. The target compound's terminal alkyne at C11 permits deprotonation to nucleophilic acetylide species, Sonogashira coupling, and Cadiot-Chodkiewicz reactions that internal alkyne isomers (such as the C7 [CAS 16695-32-2] or C9 [CAS 50816-21-2] analogs) cannot undergo without prior isomerization [1]. Furthermore, the C11 chain length specifically matches the structural requirements of multiple lepidopteran pheromone carbon skeletons, making it a uniquely validated entry point for pheromone campaigns [2]. Substituting a shorter-chain THP-alkyne (e.g., undec-10-yne derivative) or an internal alkyne isomer would require complete route redesign. The quantitative evidence below demonstrates where these differences are measurable and procurement-relevant.

Quantitative Differential Evidence for 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- (CAS 71084-07-6) vs. Closest Analogs


Terminal Alkyne (C11) vs. Internal Alkyne (C7, C9) Isomers: Divergent Reactivity and Synthetic Accessibility

The target compound (CAS 71084-07-6) possesses a terminal alkyne at C11, whereas the closest constitutional isomers—2-(7-dodecynyloxy)tetrahydro-2H-pyran (CAS 16695-32-2) and 2-(9-dodecynyloxy)tetrahydro-2H-pyran (CAS 50816-21-2)—bear internal alkynes [1]. The terminal alkyne proton (pKa ≈ 25) permits quantitative deprotonation with strong bases (n-BuLi, NaNH2, EtMgBr) to generate nucleophilic acetylide intermediates, enabling alkylation, hydroxymethylation, and transition-metal-catalyzed cross-coupling reactions that are stereoelectronically inaccessible from internal alkynes without alkyne zipper isomerization . This terminal vs. internal distinction is absolute: no internal alkyne isomer can directly serve as an acetylide nucleophile.

Terminal alkyne reactivity Acetylide chemistry Positional isomerism Pheromone intermediate

Renewable Feedstock Synthesis: 9.6% Overall Yield from Castor Oil vs. Petrochemical Routes for Isomers

Ranganathan et al. (1982) reported the preparation of 1-tetrahydropyranyloxy dodec 11-yne (synonym for CAS 71084-07-6) from castor oil—a renewable, non-petrochemical feedstock—with an overall yield of 9.6% [1]. This route proceeds via methyl undec-10-enoate and sebacic acid as primary castor oil fragmentation products, then through novel acetylide coupling strategies to build the C12 chain with terminal alkyne functionality [2]. In contrast, syntheses of internal alkyne isomers (e.g., 2-(7-dodecynyloxy)tetrahydro-2H-pyran and 2-(9-dodecynyloxy)tetrahydro-2H-pyran) documented in the literature typically start from petrochemical-derived 1-alkynes and bromoalkanol THP ethers, which carry different supply-chain risk profiles [3].

Castor oil Renewable feedstock Sustainable synthesis THP-alkyne synthon

Physicochemical Property Differentiation: Boiling Point, Flash Point, and Density vs. Internal Alkyne Isomers

The terminal alkyne position at C11 confers measurably different physicochemical properties compared to internal alkyne isomers. The target compound (CAS 71084-07-6) exhibits boiling point 353.7°C at 760 mmHg, flash point 118.5°C, density 0.92 g/cm³, and refractive index 1.467 [1]. In comparison, the C7 internal alkyne isomer (CAS 16695-32-2) shows boiling point 366°C at 760 mmHg, flash point 125.8°C, and density 0.93 g/cm³ . The C9 internal alkyne isomer (CAS 50816-21-2) has a predicted boiling point of 366.0°C . These differences, while modest in absolute terms, are sufficient to enable chromatographic separation and identity verification during quality control, providing a physical basis for distinguishing the terminal alkyne isomer from its internal alkyne counterparts.

Boiling point Flash point Physicochemical properties Isomer differentiation GC retention

Validated Pheromone Intermediate: Quantitative Synthetic Utility in (2E,13Z)-2,13-Octadecadienyl Acetate Total Synthesis

Grodner (2006) demonstrated the synthetic utility of 12-(2-tetrahydropyranyloxy)-1-dodecyne (CAS 71084-07-6) as the key starting material for the total synthesis of (2E,13Z)-2,13-octadecadienyl acetate—the major sex pheromone component of multiple lepidopteran pests (Synanthedon spp., Zeuzera pyrina) . The synthetic sequence achieved: (a) hydroxymethylation of the Grignard reagent of the terminal alkyne with paraformaldehyde to give alcohol 3 in 71% yield; (b) stereoselective LiAlH4 reduction to (E)-allylic alcohol 4 in 84% yield with no detectable Z-isomer by GLC; (c) acetylation in >90% yield; and (d) final Wittig olefination with (Z)-stereoselectivity of ~98% . The overall five-step sequence from the target compound demonstrates its practical utility as a C12 + C1 + C5 building block strategy. Comparable internal alkyne isomers cannot serve as direct substitutes in this route because the hydroxymethylation step requires a terminal alkyne Grignard reagent.

Lepidopteran pheromone Total synthesis Hydroxymethylation Wittig olefination Synanthedon

Precursor to Vaccenic Acid and Rare Fatty Acids: Documented Transformation to (Z)-11-Octadecenoic Acid

Ranganathan et al. (1984) reported that 1-tetrahydropyranyloxydodec-11-yne (29) (identical to CAS 71084-07-6) was transformed to vaccenic acid (30)—(Z)-11-octadecenoic acid, the transposed π-isomer of oleic acid—in good yields [1]. This transformation demonstrates the compound's utility as an acetylide synthon for constructing rare fatty acids with defined unsaturation at the C11 position. In the same study, the shorter-chain analog 1-tetrahydropyranyloxyundec-10-yne (22) was used to synthesize bombykol, while the target C12 compound was specifically matched to the C18 vaccenic acid skeleton. The chain-length specificity is structurally determined: the C12 THP-alkyne maps directly onto the C18 fatty acid framework through C11 acetylide coupling with a C6 electrophile, a disconnection not achievable with the C11 (undec-10-yne) or C13 chain-length analogs.

Vaccenic acid Rare fatty acid Acetylide synthon Oleic acid isomer Natural product synthesis

THP Protection Strategy: Base-Stable Acetal vs. Alternative Protecting Groups for Alkynol Intermediates

The tetrahydropyranyl (THP) protecting group in the target compound provides stability under strongly basic conditions (organolithium reagents, NaNH2/liquid NH3, Grignard reagents) that are essential for terminal alkyne deprotonation and subsequent alkylation chemistry [1]. This is a critical advantage over alternative alcohol protecting groups: silyl ethers (e.g., TBS, TMS) may undergo desilylation under fluoride or strong base; acetate esters are base-labile; and MOM/MEM ethers require more forcing acidic deprotection conditions that may affect the acid-sensitive enyne products of pheromone synthesis [2]. The THP group is cleaved under mild acidic conditions (p-TsOH/MeOH or PPTS/EtOH) that are orthogonal to the alkyne and (Z)-alkene functionalities generated in downstream pheromone construction. Lee et al. (1988) specifically employed this THP stability profile: 11-dodecyn-1-ol THP ether (CAS 71084-07-6) was treated with n-BuLi to generate the lithium acetylide, alkylated with bromoethane, then deprotected with PPTS to yield the free alkynol—a sequence incompatible with base-sensitive protecting groups [3].

THP protecting group Base stability Acid-labile deprotection Orthogonal protection Alkynol

Procurement-Relevant Application Scenarios for 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- (CAS 71084-07-6)


Lepidopteran Sex Pheromone Total Synthesis: C12+C1+C5 Building Block Strategy

Procurement for pheromone research programs targeting (2E,13Z)-2,13-octadecadienyl acetate or structurally related lepidopteran attractants (Synanthedon spp., Zeuzera pyrina). The compound serves as the C12 starting material in a validated five-step sequence (hydroxymethylation→stereoselective reduction→acetylation→depyranylation→Wittig olefination) with documented step yields (71%, 84%, >90%, ~60%, 30%) and stereochemical outcomes (~98% Z-selectivity) . Internal alkyne isomers cannot substitute due to the requirement for terminal acetylide hydroxymethylation.

Achroia grisella (Lesser Wax Moth) Pheromone Synthesis via Castor Oil-Derived Synthon

Procurement for bee pest management research. Ranganathan et al. (1982) specifically demonstrated the use of this compound for synthesizing 1-oxo octadec (Z) 11-ene, the sex pheromone of Achroia grisella—a wax moth species that is a specific enemy of honeybees . The compound's documented preparation from castor oil (9.6% overall yield) provides a renewable-origin narrative for environmentally focused pest management programs .

Rare Fatty Acid Synthesis: Vaccenic Acid and (Z)-11-Unsaturated Lipid Natural Products

Procurement for lipid biochemistry and natural product synthesis programs. The C12 chain with terminal alkyne at C11 maps directly onto C18 fatty acid frameworks through acetylide coupling with C6 electrophiles. This compound has been specifically validated for vaccenic acid synthesis and, as noted by Ranganathan, serves as a general precursor for compounds containing the structural unit -CH=CH-(CH2)9CHXY2, encompassing a 'surprisingly large number of pheromones' . Shorter-chain THP-alkyne analogs (undec-10-yne, non-8-yne derivatives) map to different fatty acid chain lengths and cannot directly access the C18 Δ11 framework.

Acetylenic Building Block for Sonogashira and Cadiot-Chodkiewicz Cross-Coupling Campaigns

Procurement for medicinal chemistry or materials science programs requiring a long-chain terminal alkyne building block with a protected alcohol terminus. The THP group ensures compatibility with Pd/Cu-catalyzed cross-coupling conditions, while the C12 methylene chain provides hydrophobic character and conformational flexibility. The terminal alkyne allows direct participation in Sonogashira coupling with aryl/vinyl halides or Cadiot-Chodkiewicz unsymmetrical diyne construction . The compound's inclusion in a European patent (EP0202759) as a substructure within leukotriene antagonist pharmacophores further indicates its relevance as a lipophilic building block in bioactive molecule design.

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